molecular formula C18H19BrFN3O B4438257 N-(4-bromo-2-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B4438257
M. Wt: 392.3 g/mol
InChI Key: MJPFMZQKSRPTGH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide belongs to a class of compounds that are of interest in medicinal chemistry due to their potential biological activities. Similar compounds have been synthesized and studied for various pharmacological activities, including acting as receptor agonists or inhibitors, demonstrating the relevance of studying such molecules.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including amide bond formation, bromination, and fluorination. For instance, compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine have been developed as motilin receptor agonists, indicating complex synthetic routes for achieving desired biological activity (Westaway et al., 2009).

Molecular Structure Analysis

Molecular docking and structural analysis play a crucial role in understanding the interaction between these compounds and biological targets. Studies often involve computational techniques to predict the binding efficiency and orientation of compounds within the active sites of receptors or enzymes, guiding the optimization of therapeutic agents.

Chemical Reactions and Properties

Chemical properties, including reactivity with various agents and stability under different conditions, are crucial for the development of pharmacologically active compounds. The reactivity of the functional groups, such as the amide bond and the piperazine ring, influences both the synthetic routes taken and the potential biological activity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for compound formulation and drug delivery. Studies like those on 2,2-Dibromo-N-(4-fluorophenyl)acetamide provide insights into the crystal structure and hydrogen bonding, which can affect bioavailability and drug action (Qian et al., 2012).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O/c19-14-6-7-17(16(20)12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFMZQKSRPTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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